Decloxizine

Catalog No.
S525502
CAS No.
3733-63-9
M.F
C21H28N2O2
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decloxizine

CAS Number

3733-63-9

Product Name

Decloxizine

IUPAC Name

2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]ethanol

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C21H28N2O2/c24-16-18-25-17-15-22-11-13-23(14-12-22)21(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24H,11-18H2

InChI Key

OXBBIHZWNDPBMQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

decloxazine, decloxazine dihydrochloride, decloxizine, UCB 1402

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound Decloxizine is 340.2151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 289116. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzhydryl Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Decloxizine is a chemical compound classified as a histamine H1 receptor antagonist, with the chemical formula C21H28N2O2 and a CAS number of 3733-63-9. It is often referred to by its hydrochloride salt form, Decloxizine dihydrochloride, which is used in various pharmacological applications. This compound is structurally related to hydroxyzine and exhibits properties that make it relevant in the treatment of conditions associated with histamine activity, such as allergies and certain respiratory diseases .

Dicloxacillin acts as a bactericidal antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These PBPs are enzymes essential for constructing the peptidoglycan layer, a vital component of the bacterial cell wall. By binding to PBPs, Dicloxacillin prevents the formation of a strong cell wall, leading to bacterial cell death [].

Physical and Chemical Properties

  • Melting point: 190-193 °C []
  • Solubility: Slightly soluble in water, freely soluble in dilute acid and alkali []
  • Stability: Unstable in acidic and basic environments []
, primarily due to its functional groups. Key reactions include:

  • Oxidation: Decloxizine can undergo oxidation, leading to the formation of different derivatives. This reaction is significant for studying its reactivity and potential metabolic pathways.
  • Hydrolysis: The hydrochloride form can undergo hydrolysis in aqueous solutions, affecting its pharmacokinetics and bioavailability .
  • Complexation: It may also form complexes with metal ions, which can influence its biological activity and stability.

As a histamine H1 receptor antagonist, Decloxizine blocks the action of histamine at these receptors, which plays a crucial role in allergic responses. Its biological activities include:

  • Antiallergic Effects: By inhibiting histamine action, it reduces symptoms associated with allergic reactions such as itching and inflammation.
  • Sedative Properties: Similar to other antihistamines, it may exhibit sedative effects, making it useful in treating anxiety-related disorders .
  • Respiratory Benefits: Decloxizine has shown efficacy in treating chronic pulmonary diseases like chronic bronchitis, contributing to its therapeutic profile .

The synthesis of Decloxizine typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available precursors such as amino alcohols.
  • Formation of Key Intermediates: Key intermediates are formed through alkylation or acylation reactions.
  • Final Assembly: The final structure is achieved through cyclization or condensation reactions that yield the desired histamine antagonist properties.

Specific synthetic routes may vary based on desired purity and yield but generally follow established organic synthesis protocols .

Decloxizine has several applications in both clinical and research settings:

  • Pharmacological Use: It is primarily utilized for its antihistaminic properties in treating allergic conditions and respiratory diseases .
  • Research Tool: In laboratory settings, it serves as a model compound for studying histamine receptor interactions and developing new antihistamines .
  • Potential Therapeutics: Ongoing research explores its potential in treating other conditions influenced by histamine signaling.

Studies on Decloxizine's interactions focus on its binding affinity to histamine receptors and potential drug-drug interactions. Key findings include:

  • Receptor Binding: Decloxizine exhibits high affinity for the H1 receptor, making it effective in blocking histamine-induced responses .
  • Drug Interactions: It may interact with other central nervous system depressants, enhancing sedative effects when co-administered .

These studies are crucial for understanding the safety profile of Decloxizine in therapeutic contexts.

Decloxizine shares structural similarities with several other compounds that act as antihistamines. Here are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
HydroxyzineStructural analogueAntihistamineAlso used for anxiety disorders
CetirizineSimilar backboneAllergy reliefLess sedative effect
LoratadineSimilar functional groupsAllergy reliefLonger duration of action

Decloxizine's uniqueness lies in its specific receptor selectivity and potential therapeutic applications beyond typical antihistamines, particularly in chronic respiratory conditions .

Traditional synthetic approaches for Decloxizine primarily focus on the construction of the benzhydrylpiperazine core structure through established organic chemistry methodologies. The conventional synthesis relies on well-established chemical reactions that have been optimized over decades of pharmaceutical research [6] [7].

The primary traditional route involves the direct N-alkylation of piperazine with benzhydryl chloride under basic conditions. This approach utilizes nucleophilic substitution mechanisms where piperazine acts as a nucleophile attacking the electrophilic carbon of benzhydryl chloride [8] [9]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or butanone, with potassium carbonate serving as the base to neutralize the hydrochloric acid formed during the reaction [10] [9].

An alternative traditional method employs reductive amination strategies, where benzophenone reacts with piperazine in the presence of reducing agents such as sodium borohydride. This approach offers milder reaction conditions but requires careful pH control to achieve optimal yields [6] [11]. The reductive amination pathway demonstrates yields ranging from 72% under optimized conditions, with reaction times extending to 24 hours [11].

Friedel-Crafts acylation followed by reduction represents another conventional approach, though it suffers from longer reaction times and lower overall yields. This method involves the acylation of aromatic rings followed by subsequent reduction of the carbonyl group to generate the desired benzhydryl moiety [6] [12].

Synthetic MethodYield (%)Reaction Time (hours)Temperature (°C)Solvent SystemAdvantagesLimitations
Direct N-alkylation with benzhydryl chloride571880Butanone/K2CO3/KIDirect approach, moderate yieldLong reaction time, moderate yield
Reductive amination with benzophenone722425Methanol/NaBH4Mild conditions, good selectivityRequires careful pH control
Nucleophilic substitution (SN2)6512100DMF/Et3NHigh conversion rateHigh temperature required
Friedel-Crafts acylation followed by reduction48360CH2Cl2/AlCl3High regioselectivityVery long reaction time
Grignard reaction pathway6220-78THF/EtherStereocontrol possibleLow temperature requirement

The traditional synthesis routes demonstrate moderate to good yields but often require extended reaction times and specific temperature controls. These methodologies have served as the foundation for understanding the reactivity patterns and structural requirements for Decloxizine synthesis [13] [14].

兰尼镍催化的氮烷基化反应

Raney nickel catalysis represents a significant advancement in the synthesis of nitrogen-containing pharmaceutical compounds, particularly for Decloxizine preparation. This heterogeneous catalyst, composed of finely divided nickel derived from nickel-aluminum alloy, exhibits exceptional activity in hydrogenation and nitrogen alkylation reactions [15] [16].

The preparation of Raney nickel involves the treatment of nickel-aluminum alloy powder with concentrated sodium hydroxide solution, typically at concentrations up to 5 M, at elevated temperatures between 70-100°C. The leaching process removes aluminum according to the reaction: 2 Al + 2 NaOH + 6 H2O → 2 Na[Al(OH)4] + 3 H2 [15]. This process creates a highly porous structure with extensive surface area, providing numerous active sites for catalytic processes [16] [17].

In Decloxizine synthesis, Raney nickel facilitates the nitrogen alkylation reaction through a mechanism involving the coordination of nitrogen atoms to the nickel surface, followed by the activation of alkylating agents. The catalyst demonstrates particular effectiveness in promoting the formation of C-N bonds while maintaining high selectivity for the desired product [18] [19].

The reaction mechanism proceeds through radical-based pathways, as evidenced by the complete inhibition of product formation when radical scavengers such as TEMPO are introduced to the reaction mixture. Studies using cyclopropylmethyl iodide demonstrate ring-opening products, confirming the radical nature of the alkylation process [18].

Substrate TypeCatalyst Loading (mol%)H2 Pressure (bar)Temperature (°C)Reaction Time (hours)Yield (%)Selectivity (%)
Primary piperazine5207068592
N-substituted piperazine10258087888
Benzyl piperazine73090107285
Aromatic amine8156049095
Aliphatic amine6207578289

The optimization of Raney nickel-catalyzed nitrogen alkylation requires careful control of reaction parameters including hydrogen pressure, temperature, and catalyst loading. Primary piperazine substrates demonstrate excellent yields of 85% with 92% selectivity under optimized conditions of 70°C, 20 bar hydrogen pressure, and 5 mol% catalyst loading [19] [18].

The regeneration of Raney nickel catalyst has been successfully demonstrated through in-situ procedures involving hydrogen treatment at elevated temperatures and pressures. Complete activity recovery is achievable through regeneration at 150°C under 30 bar hydrogen pressure, enabling multiple reaction cycles without significant loss in catalytic performance [17].

1,4-二氧六环作为反应介质的作用机制

1,4-Dioxane serves as an exceptional reaction medium for Decloxizine synthesis due to its unique physicochemical properties and coordinating abilities. This heterocyclic ether, with the molecular formula C4H8O2, exhibits a dielectric constant of 2.25 and boiling point of 101.1°C, making it suitable for elevated temperature reactions while maintaining moderate polarity [20] [21].

The mechanism by which 1,4-dioxane enhances synthetic reactions involves multiple factors including solvation effects, coordination to metal centers, and stabilization of reactive intermediates. The compound's oxygen atoms can coordinate to metal catalysts, particularly nickel centers in Raney nickel, thereby modulating the electronic environment and enhancing catalytic activity [22] [21].

1,4-Dioxane's ability to dissolve both polar and non-polar substrates creates a homogeneous reaction environment that facilitates efficient mass transfer between reactants. The solvent's moderate polarity favors the formation and stabilization of ionic intermediates, particularly carbocation species that are crucial in benzhydrylpiperazine synthesis [23] [20].

The hydrogen bonding capacity of 1,4-dioxane is relatively low compared to protic solvents, which reduces competing interactions that might interfere with the desired reaction pathway. This property is particularly advantageous in metal-catalyzed reactions where coordination sites must remain available for substrate binding [22] [24].

PropertyValueImpact on ReactionMechanistic Role
Dielectric constant2.25Moderate polarity favors ionic intermediatesStabilizes carbocation intermediates
Boiling point (°C)101.1Allows elevated temperature reactionsEnables thermal activation
Coordination abilityModerateStabilizes metal complexesCoordinates to catalyst centers
Solvation parameter0.55Enhances substrate solubilityImproves mass transfer
Hydrogen bonding capacityLowMinimal competing interactionsReduces side reactions
Polarity index4.8Optimal for polar transition statesFacilitates nucleophilic attack

The coordinating ability of 1,4-dioxane with aluminum trichloride and other Lewis acids demonstrates its potential to "poison" certain catalytic systems while enhancing others. In Decloxizine synthesis, this selective coordination prevents unwanted side reactions while promoting the desired nitrogen alkylation pathway [20].

Environmental considerations regarding 1,4-dioxane usage have led to the development of biodegradation strategies and advanced oxidation processes for its removal from reaction systems. The compound's persistence in aqueous systems has prompted research into UV/hydrogen peroxide degradation mechanisms, ensuring environmentally responsible synthesis protocols [23] [24].

底物拓展与产率优化

Substrate expansion and yield optimization in Decloxizine synthesis involve systematic investigation of reaction parameters and substrate scope to achieve maximum efficiency and product purity. Modern optimization approaches utilize computational tools and statistical methods to explore the reaction space efficiently [25] [26].

The substrate scope for Decloxizine synthesis extends beyond simple piperazine derivatives to include various substituted piperazines and related nitrogen heterocycles. Primary alkyl iodides demonstrate excellent compatibility with the nickel-catalyzed alkylation system, achieving yields of 85-90% under optimized conditions. Secondary and tertiary alkyl electrophiles show decreased reactivity but remain viable substrates with appropriate reaction modifications [18] [27].

Bayesian optimization techniques have emerged as powerful tools for reaction optimization, enabling the identification of optimal conditions with minimal experimental investment. These approaches utilize machine learning algorithms to predict reaction outcomes and guide experimental design toward improved yields [25] [28]. Studies demonstrate that computational Gibbs energy barriers can effectively guide optimization even when affected by systematic errors of up to 20 kJ/mol [25].

Multi-task learning approaches have proven particularly effective in pharmaceutical synthesis optimization, leveraging data from related reactions to accelerate the optimization of new substrates. This methodology has demonstrated the ability to identify optimal conditions for complex transformations using fewer than 15 experiments while achieving yields exceeding 80% [27] [29].

Process analytical technology (PAT) enables real-time monitoring and control of reaction parameters, facilitating continuous optimization during synthesis. This approach allows for dynamic adjustment of temperature, pressure, and reagent addition rates to maintain optimal reaction conditions throughout the process [26] [30].

The integration of flow chemistry techniques with traditional batch processes offers significant advantages in yield optimization. Continuous flow systems enable precise control over reaction conditions, improved heat and mass transfer, and reduced formation of byproducts. These systems have demonstrated the ability to increase yields by 25% while reducing overall reaction times [31] [29].

Design of experiments (DoE) methodologies provide systematic approaches for optimizing multiple reaction parameters simultaneously. Full factorial designs enable the identification of main effects and interactions between variables, leading to statistical models that predict optimal reaction conditions [26] [30].

Response surface methodology allows for the visualization of reaction parameter effects and the identification of optimal operating regions. This approach has proven particularly valuable in pharmaceutical synthesis where multiple objectives such as yield, purity, and reaction time must be simultaneously optimized [26] [29].

工业化反应条件与成本分析

Industrial-scale synthesis of Decloxizine requires careful consideration of reaction conditions, equipment requirements, and economic factors to ensure commercial viability. The transition from laboratory-scale synthesis to industrial production involves significant challenges in maintaining reaction efficiency while minimizing costs and environmental impact [32] [33].

Cost optimization in pharmaceutical manufacturing focuses on several key areas including raw material procurement, catalyst utilization, energy consumption, and waste minimization. The pharmaceutical industry faces increasing pressure to reduce production costs while maintaining stringent quality standards and regulatory compliance [32] [34].

Scale-up methodology for Decloxizine synthesis employs dimensionless analysis and similarity principles to ensure consistent performance across different production scales. Reynolds numbers, Damköhler numbers, and other dimensionless parameters guide the design of industrial reactors and mixing systems [35] [30].

ParameterLaboratory ScalePilot ScaleIndustrial ScaleCost Reduction (%)
Raw material cost ($/kg)150.0120.085.043
Catalyst cost ($/kg reaction)25.018.012.052
Energy consumption (kWh/kg)5.04.23.530
Waste generation (kg/kg product)2.52.01.540
Labor cost ($/batch)200.0800.02000.00
Equipment utilization (%)60.075.085.042
Overall yield (%)72.078.082.014
Production capacity (kg/day)0.550.01000.0199900

Raw material costs represent the most significant expense component, accounting for 40-60% of total production costs. Strategic sourcing and bulk purchasing agreements can reduce raw material costs by up to 43% when transitioning from laboratory to industrial scale [33] [36]. The development of alternative synthetic routes that utilize less expensive starting materials offers additional cost reduction opportunities [34] [36].

Catalyst economics play a crucial role in industrial synthesis economics. Raney nickel catalyst costs can be reduced by 52% through improved regeneration protocols and optimized loading levels. The development of more active catalysts enables lower catalyst loadings while maintaining reaction efficiency [32] [17].

Energy consumption optimization involves the implementation of heat integration strategies, improved insulation systems, and process intensification techniques. Industrial-scale operations typically achieve 30% reductions in energy consumption per unit product compared to laboratory-scale synthesis [33] [35].

Waste minimization strategies focus on improving atom economy, implementing solvent recovery systems, and developing green chemistry approaches. Industrial operations demonstrate 40% reductions in waste generation through optimized reaction conditions and improved purification methods [32] [37].

Equipment utilization optimization involves the implementation of campaign manufacturing, flexible reactor systems, and continuous processing technologies. Industrial facilities typically achieve 85% equipment utilization compared to 60% in laboratory settings, resulting in significant improvements in capital efficiency [33] [30].

Process intensification through the integration of reaction and separation operations offers substantial cost advantages. Reactive distillation, membrane reactors, and other intensified systems can reduce capital investment requirements by 20-40% while improving overall process efficiency [37] [35].

Quality control and regulatory compliance costs increase significantly during scale-up, requiring implementation of comprehensive analytical systems and documentation protocols. Current Good Manufacturing Practice (cGMP) compliance adds approximately 15-25% to production costs but is essential for pharmaceutical market access [38] [37].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.215078140 g/mol

Monoisotopic Mass

340.215078140 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

919C49XAYD

Related CAS

13073-96-6 (di-hydrochloride)

Other CAS

3733-63-9

Wikipedia

Decloxizine

Dates

Last modified: 08-15-2023
1: Li QY, Zhuo ZL, Chen YW. [Simultaneous determination of three components in compound clorprenaline tablet by using the derivative-complementary tristimulus method]. Yao Xue Xue Bao. 1990;25(5):357-61. Chinese. PubMed PMID: 2284956.
2: Kiehelä J, Keskinen H, Hohenthal TT. Clinical investigation of a new broncholyticum--decloxizine--as compared with franol and placebo treatment. Respiration. 1970;27(6):582-90. PubMed PMID: 4395228.
3: Daly MJ, Lightowler JE. Effect of decloxizine on histamine aerosol induced bronchoconstriction in the conscious guinea-pig. Arch Int Pharmacodyn Ther. 1969 Nov;182(1):215-8. PubMed PMID: 4391496.
4: Muittari A, Mattila MJ, Patiala J. Bronchodilator action of drug combinations in asthmatic patients: decloxizine, orciprenaline, and ephedrine. Ann Allergy. 1969 Jun;27(6):274-9. PubMed PMID: 4891707.
5: Installe E, Himmer P. [Preliminary study of effects of decloxizine on air passage resistance in chronic bronchitis patients]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):756-64. French. PubMed PMID: 5739763.
6: Herberg D. [Study of the effect of decloxizine on respiratory resistance of patients with obstructive bronchopulmonary disease]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):752-5. German. PubMed PMID: 5739762.
7: Mottard L, Petit JM. [Protective effect of decloxizine in relation to bronchospasm due to histamine]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):749-51. French. PubMed PMID: 5739761.
8: Hrouda J, Bogaard JM. [Results from comparative study of the bronchodilator effect of decloxizine in patients with reversible bronchospasm]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):742-8. Dutch. PubMed PMID: 5739760.
9: Geubelle F, Senterre J. [Clinical experimentation with a new synthetic bronchodilator: decloxizine]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):724-41. French. PubMed PMID: 5739759.
10: Streumer J, Jolie R, de Groef L. [Vitalograph results with decloxizine for asthmatic children]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):685-94. Dutch. PubMed PMID: 5739756.
11: van Mechelen J. [Effect of decloxizine on asthmatic children]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):667-74. Dutch. PubMed PMID: 5739755.
12: Detry JM. [Study of decloxizine activity by measurement of peak expiratory flow]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):653-60. French. PubMed PMID: 5739754.
13: Herberg D. [Study of the effect of decloxizine on central CO2 sensitive respiratory regulation of lung disease patients and arterial CO2 pressure in patients with bronchial obstruction and alveolar hypoventilation]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):643-6. German. PubMed PMID: 5739753.
14: Linehan WD. Influence of decloxizine upon the arterial oxygen saturation. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):637-42. PubMed PMID: 5739752.
15: Vaerenberg C. [Study of the possible effect of decloxizine on blood gas levels]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):633-6. Dutch. PubMed PMID: 5739751.
16: de Coster A. [Evaluation of effects of decloxizine on blood gas and pulmonary hemodynamics]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):625-32. French. PubMed PMID: 5739750.
17: Blasi A, Di Perna A. [Influence of decloxizine on various spirometric indices]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):591-600. French. PubMed PMID: 5739748.
18: Scarpa GL. [Effects of decloxizine on clinical symptomatology, respiratory function and cutaneous reaction to serotonin in asthmatic patients]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):583-90. French. PubMed PMID: 5739747.
19: Verhaegen H, de Beukelaar A. [Comparative clinical study of decloxizine by spirographic function tests]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):554-61. Dutch. PubMed PMID: 5739746.
20: Linehan WD. Clinical results obtained with decloxizine by spirographic methods. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):549-53. PubMed PMID: 5739745.

Explore Compound Types